5-Bromo-1-chloro-2,3-dimethylbenzene
Description
Contemporary Relevance of Aryl Halides in Chemical Research
Aryl halides are of immense contemporary relevance, serving as versatile intermediates and foundational building blocks in a vast array of chemical syntheses. Their significance spans numerous sectors, including pharmaceuticals, agrochemicals, and materials science. nih.gov The carbon-halogen bond in these compounds provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a critical step in the assembly of more complex molecular architectures.
The utility of aryl halides has been particularly amplified by the development of transition-metal-catalyzed cross-coupling reactions. Processes such as the Suzuki, Heck, and Sonogashira couplings, which often utilize palladium catalysts, enable the precise and efficient connection of aryl halides with various coupling partners. This methodological advancement has revolutionized synthetic chemistry, making previously inaccessible molecules readily available. Aryl halides are also precursors for organometallic reagents like Grignard reagents, further expanding their synthetic potential. reddit.com Consequently, these halogenated compounds are indispensable tools for medicinal chemists designing new therapeutic agents and for materials scientists developing novel polymers and functional materials. nih.govbldpharm.com
Structural Classification of Dihalo(dimethyl)benzene Isomers
The concept of isomerism is central to understanding the diversity of organic compounds. Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. For substituted benzene (B151609) rings, this leads to positional isomerism. In the case of a disubstituted benzene, three distinct isomers are possible: the ortho- (1,2-), meta- (1,3-), and para- (1,4-) isomers. google.com
When dealing with more than three substituents, as in dihalo(dimethyl)benzenes, the number of possible isomers increases significantly. These polysubstituted systems are named using the IUPAC nomenclature, where numbers are assigned to the substituents to indicate their positions on the aromatic ring. A dihalo(dimethyl)benzene, with the molecular formula C₈H₈X₂ (where X represents a halogen), can have numerous structural isomers depending on the specific halogens and the relative positions of all four substituent groups on the benzene ring. The specific arrangement of these groups dictates the molecule's symmetry, polarity, and steric environment, which in turn influences its physical properties and chemical reactivity.
Structure
3D Structure
Properties
Molecular Formula |
C8H8BrCl |
|---|---|
Molecular Weight |
219.50 g/mol |
IUPAC Name |
5-bromo-1-chloro-2,3-dimethylbenzene |
InChI |
InChI=1S/C8H8BrCl/c1-5-3-7(9)4-8(10)6(5)2/h3-4H,1-2H3 |
InChI Key |
ZPCCBIVNFUTPQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)Cl)Br |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Approaches for 5 Bromo 1 Chloro 2,3 Dimethylbenzene
Regioselective Halogenation Strategies
The introduction of halogen atoms onto an aromatic ring is a fundamental transformation in organic synthesis. The regiochemical outcome of such reactions is governed by the electronic and steric effects of the substituents already present on the ring.
Electrophilic Aromatic Bromination Techniques
Electrophilic aromatic bromination is a classic method for introducing a bromine atom onto a benzene (B151609) ring. The synthesis of 5-Bromo-1-chloro-2,3-dimethylbenzene can be envisaged via the bromination of 1-chloro-2,3-dimethylbenzene (B150846). In this precursor, the chloro group is a deactivating but ortho-, para-directing substituent, while the two methyl groups are activating and also ortho-, para-directing.
The directing effects of these substituents must be considered to predict the regioselectivity of the bromination reaction. The methyl groups, being activating, will have a stronger influence on the position of the incoming electrophile than the deactivating chloro group. The two adjacent methyl groups sterically hinder the positions ortho to them (positions 2 and 3 are already substituted). The primary positions for electrophilic attack are therefore para to one of the methyl groups. Bromination is expected to occur predominantly at the position para to the 3-methyl group, which is the 5-position, as this position is also meta to the chloro group, which is less deactivating than the para-directing effect of the methyl group.
Common brominating agents for such transformations include molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). N-Bromosuccinimide (NBS) can also be employed, often in the presence of a proton source.
Directed Electrophilic Aromatic Chlorination Methods
Alternatively, the target compound could be synthesized by the chlorination of a brominated precursor, such as 3-bromo-1,2-dimethylbenzene or 4-bromo-1,2-dimethylbenzene. In the case of 3-bromo-1,2-dimethylbenzene, the bromine atom is a deactivating ortho-, para-director, and the methyl groups are activating ortho-, para-directors. The synergistic directing effects of the methyl groups and the bromine atom would likely lead to a mixture of chlorinated products.
Mechanistic Insights into Halogenation Regioselectivity
The regioselectivity of electrophilic aromatic halogenation is determined by the stability of the intermediate carbocation (arenium ion) formed during the reaction. The substituents on the benzene ring influence the stability of this intermediate through inductive and resonance effects.
In the case of brominating 1-chloro-2,3-dimethylbenzene, the methyl groups are electron-donating and stabilize the positive charge of the arenium ion through a positive inductive effect (+I) and hyperconjugation. The chloro group, while having an electron-withdrawing inductive effect (-I), possesses lone pairs of electrons that can be donated to the aromatic ring through a positive resonance effect (+R), which can stabilize the carbocation if the attack is at the ortho or para position.
The attack of the bromine electrophile at the C-5 position of 1-chloro-2,3-dimethylbenzene leads to a carbocation intermediate where the positive charge can be delocalized onto the carbons bearing the methyl groups, which is a stabilizing factor. This, combined with the steric hindrance at other positions, makes the C-5 position the most probable site for bromination.
Multi-Step Synthetic Sequences from Precursor Molecules
Multi-step synthetic sequences often provide a more controlled and regioselective route to highly substituted aromatic compounds.
Aniline-Mediated Routes via Diazotization-Halogenation Reactions
A plausible and effective route to this compound involves the use of an aniline (B41778) precursor. A potential starting material for this route is 3,4-dimethylaniline (B50824). This aniline can be first brominated. The amino group is a strong activating and ortho-, para-directing group. Therefore, bromination of 3,4-dimethylaniline would be expected to occur at the positions ortho or para to the amino group. To achieve the desired substitution pattern, a more strategic approach starting from 3,5-dimethylaniline (B87155) can be envisioned. Bromination of 3,5-dimethylaniline would yield 4-bromo-3,5-dimethylaniline. Subsequent nitration would likely place the nitro group at the 2-position due to the directing effects of the substituents. Reduction of the nitro group would then give 3-bromo-4,5-dimethylaniline (B2839249).
This aniline can then be subjected to a Sandmeyer reaction. wikipedia.orgnih.gov The Sandmeyer reaction is a versatile method for replacing an amino group on an aromatic ring with a variety of substituents, including halogens, via a diazonium salt intermediate. wikipedia.org The 3-bromo-4,5-dimethylaniline is first treated with a solution of sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures to form the corresponding diazonium salt. This intermediate is then treated with a solution of copper(I) chloride to replace the diazonium group with a chlorine atom, yielding the final product, this compound.
| Step | Starting Material | Reagents | Product |
| 1 | 3,5-Dimethylaniline | N-Bromosuccinimide (NBS) | 4-Bromo-3,5-dimethylaniline |
| 2 | 4-Bromo-3,5-dimethylaniline | HNO₃, H₂SO₄ | 2-Nitro-4-bromo-3,5-dimethylaniline |
| 3 | 2-Nitro-4-bromo-3,5-dimethylaniline | Fe, HCl or H₂, Pd/C | 3-Bromo-4,5-dimethylaniline |
| 4 | 3-Bromo-4,5-dimethylaniline | 1. NaNO₂, HCl (0-5 °C) | This compound |
| 2. CuCl |
Strategic Employment of Organometallic Intermediates in Synthesis
Organometallic intermediates, particularly organolithium compounds, offer powerful tools for the regioselective synthesis of polysubstituted aromatic compounds. A hypothetical route to this compound using this approach could start from a dibrominated dimethylbenzene derivative.
For instance, 1,4-dibromo-2,3-dimethylbenzene (B1631555) could be a suitable starting material. This compound can be selectively monolithiated at the 1-position by treatment with a strong base such as n-butyllithium at low temperatures. The resulting aryllithium intermediate can then be reacted with a suitable electrophilic chlorinating agent, such as N-chlorosuccinimide (NCS) or hexachloroethane, to introduce the chlorine atom at the desired position. This strategy relies on the differential reactivity of the two bromine atoms, which can be influenced by steric and electronic factors.
This method provides a high degree of regiocontrol as the position of the incoming substituent is determined by the site of the organometallic species.
Catalytic Carbon-Halogen Bond Formation
Palladium-Catalyzed Halogenation Protocols
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of C-H halogenation, palladium catalysts are often employed in directed reactions, where a functional group on the substrate guides the catalyst to a specific C-H bond, typically in the ortho position.
While a specific palladium-catalyzed C-H bromination of 1-chloro-2,3-dimethylbenzene to directly yield this compound is not extensively documented, the principles can be extrapolated from studies on other aromatic substrates. The mechanism for these transformations generally involves a sequence of C-H activation, followed by reaction with a halogen source. A common mechanistic pathway is the concerted metalation-deprotonation (CMD) for the C-H activation step.
Research by Sanford and coworkers has demonstrated palladium-catalyzed halogenation of arenes like 2-phenylpyridine (B120327) using electrophilic halogenating reagents. rsc.org These reactions showcase the catalyst's ability to selectively functionalize a C-H bond with high efficiency. The general mechanism is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. The key steps involve the directed C-H activation to form a palladacycle, followed by oxidative addition of the halogen source to a Pd(IV) intermediate, and subsequent reductive elimination to form the C-halogen bond and regenerate the Pd(II) catalyst. nih.gov
The table below summarizes representative palladium-catalyzed C-H halogenation reactions on various aromatic substrates, illustrating the conditions and outcomes that could potentially be adapted for the synthesis of this compound.
| Catalyst | Substrate | Halogen Source | Solvent | Conditions | Yield | Citation |
| Pd(OAc)₂ | 2-Phenylpyridine | N-halosuccinimide | AcOH/MeCN | 100 °C | 79% | rsc.org |
| Pd(OAc)₂ | Acetanilide | N-iodosuccinimide | Toluene | 25 °C, 3h | 49% | |
| Pd(OAc)₂ | Benzoic Acid | IOAc | Dichloroethane | 100 °C | High | nih.gov |
This table presents data from studies on analogous compounds to illustrate the principles of palladium-catalyzed halogenation.
Other Transition Metal-Mediated Halogenation
Beyond palladium, other transition metals such as ruthenium and iridium have been shown to be effective catalysts for C-H halogenation, sometimes offering complementary reactivity and selectivity.
Ruthenium-Catalyzed Halogenation: Ruthenium catalysts have been successfully employed for the ortho-C-H halogenation of benzamides. researchgate.net For instance, the use of [Ru₃(CO)₁₂] has enabled the bromination of various benzamides with good yields. researchgate.net These reactions often require a directing group, similar to many palladium-catalyzed systems. Research has also explored ruthenium-catalyzed C-H arylation, which demonstrates the versatility of ruthenium in C-H functionalization. mdpi.comacs.org
Iridium-Catalyzed Borylation Followed by Halogenation: A particularly advanced and versatile approach involves a two-step process initiated by iridium-catalyzed C-H borylation. This reaction is highly valuable for functionalizing C-H bonds with a boronate ester group, which can then be readily converted to a halogen. This strategy offers a powerful way to access aryl halides that may be difficult to obtain through direct halogenation. The borylation step is often highly regioselective. escholarship.orgescholarship.orgscientificupdate.comnih.govnih.gov Once the aryl boronate ester is formed, it can be subjected to halogenation using reagents like copper(II) bromide to furnish the corresponding aryl bromide.
The following table outlines examples of other transition metal-mediated C-H functionalizations that lead to halogenated aromatic compounds.
| Catalyst System | Substrate Type | Reagents | Key Transformation | Significance | Citation |
| [Ru₃(CO)₁₂] / AgO₂C(1-Ad) | Benzamides | N-Bromosuccinimide | Direct ortho-C-H bromination | Demonstrates ruthenium's catalytic activity for C-X bond formation. | researchgate.net |
| [Ir(COD)OMe]₂ / dtbpy | Aromatic hydrocarbons | B₂pin₂ then CuBr₂ | C-H borylation followed by bromination | Offers a versatile, indirect route to halogenated arenes with high regioselectivity. | escholarship.orgescholarship.org |
This table showcases advanced catalytic approaches that could be conceptually applied to the synthesis of the target compound.
Green Chemistry Principles in the Synthesis of Halogenated Aromatics
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of halogenated aromatics has traditionally involved reagents and solvents that are environmentally problematic. Modern research focuses on developing greener alternatives.
Catalysis over Stoichiometric Reagents: The use of catalytic methods, as described in the previous sections, is a core principle of green chemistry. Catalysts reduce the amount of waste generated compared to stoichiometric reagents and can enable reactions to proceed under milder conditions. rsc.orgbohrium.com
Greener Solvents and Reaction Conditions: A significant area of green chemistry research is the replacement of hazardous solvents with more environmentally benign alternatives. For halogenation reactions, this includes the use of water, alcohols, or even solvent-free conditions. scholaris.caresearchgate.net For example, a method for brominating aromatic compounds using hydrobromic acid as the halogen source and hydrogen peroxide as the oxidant has been developed in ethanol, water, or without any solvent. scholaris.caresearchgate.net
Solvent-Free Reactions: Mechanical milling, or mechanochemistry, is a solvent-free technique that has been applied to palladium-catalyzed C-H halogenation. For example, the ortho-iodination of acetanilides has been achieved in a ball mill, avoiding the use of hazardous organic solvents and high reaction temperatures.
Electrocatalysis: Electrosynthesis offers a green alternative for halogenation by using electricity to drive the reaction. This can reduce the need for chemical oxidants. Electrocatalytic halogenation of aromatic compounds has been demonstrated using simple halide salts as the halogen source. researchgate.net
Use of Heterogeneous Catalysts: The development of solid, reusable catalysts is another key aspect of green chemistry. Metal-organic frameworks (MOFs) have been investigated as heterogeneous catalysts for the halogenation of aromatic compounds. bohrium.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. bohrium.com
The table below provides a summary of green chemistry approaches relevant to the synthesis of halogenated aromatics.
| Green Chemistry Principle | Approach | Example | Advantages | Citation |
| Use of Catalysis | Transition metal-catalyzed C-H halogenation | Palladium- or Ruthenium-catalyzed reactions | High atom economy, selectivity, milder conditions. | rsc.orgresearchgate.net |
| Alternative Solvents | Reactions in water or ethanol | HBr/H₂O₂ bromination in ethanol | Reduced toxicity and environmental impact compared to chlorinated solvents. | scholaris.caresearchgate.net |
| Solvent-Free Conditions | Mechanochemistry (Ball Milling) | Palladium-catalyzed ortho-iodination of acetanilides | Eliminates solvent waste, can lead to faster reactions. | |
| Energy Efficiency | Electrocatalysis | Electrochlorination using NaCl | Avoids chemical oxidants, can be highly controlled. | researchgate.net |
| Waste Reduction | Heterogeneous Catalysis | Halogenation using a reusable MOF catalyst | Easy catalyst separation and recycling, reduced waste. | bohrium.com |
Reaction Chemistry and Mechanistic Investigations of 5 Bromo 1 Chloro 2,3 Dimethylbenzene
Electrophilic Aromatic Substitution Reactivity
Electrophilic aromatic substitution (EAS) is a foundational class of reactions for benzene (B151609) and its derivatives. msu.edumsu.edu The reactivity and orientation of these substitutions are profoundly influenced by the substituents already present on the aromatic ring. uomustansiriyah.edu.iq In the case of 5-Bromo-1-chloro-2,3-dimethylbenzene, the interplay between two activating alkyl groups and two deactivating halogen groups dictates the outcome of such reactions.
The substitution pattern on this compound presents a complex scenario for predicting the site of electrophilic attack. The benzene ring has four substituents: a chloro group at C1, two methyl groups at C2 and C3, and a bromo group at C5. This leaves two unsubstituted positions available for reaction: C4 and C6. The outcome of an electrophilic substitution reaction is determined by the cumulative electronic and steric effects of the existing groups. uomustansiriyah.edu.iqlibretexts.org
Substituent Effects:
Alkyl Groups (-CH₃): Methyl groups are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. libretexts.org They donate electron density to the ring primarily through an inductive effect and hyperconjugation. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. msu.edu Alkyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to themselves. msu.edu
Halogen Groups (-Cl, -Br): Halogens are a unique class of substituents. They are deactivating groups, making the ring less reactive than benzene. libretexts.org This is due to their strong electron-withdrawing inductive effect, which pulls electron density away from the ring. However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during ortho and para attack. libretexts.org The resonance stabilization is most effective when the halogen is at the ortho or para position relative to the attack. libretexts.org
Analysis of Directing Effects on this compound:
To predict the major product, we must analyze the directing influence of each substituent on the two available positions, C4 and C6.
Attack at C4:
This position is ortho to the bromo group at C5.
It is meta to the chloro group at C1 and the methyl group at C2.
It is para to the methyl group at C3.
The para-directing effect of the C3-methyl group and the ortho-directing effect of the C5-bromo group would favor substitution at C4.
Attack at C6:
This position is ortho to the chloro group at C1 and the methyl group at C2.
It is meta to the methyl group at C3 and the bromo group at C5.
The strong ortho-directing effects of the C1-chloro and C2-methyl groups would strongly favor substitution at C6.
| Substituent | Classification | Directing Effect |
|---|---|---|
| -CH₃ (at C2, C3) | Activating | Ortho, Para |
| -Cl (at C1) | Deactivating | Ortho, Para |
| -Br (at C5) | Deactivating | Ortho, Para |
Quantitative kinetic studies provide precise data on reaction rates, allowing for a deeper understanding of substituent effects. Such studies typically involve measuring the rate constants for reactions like nitration, halogenation, or sulfonation under controlled conditions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a reaction where a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic substitutions, these reactions require specific conditions or activating groups. youtube.com
The primary mechanism for SNAr is the addition-elimination pathway. This mechanism is typically only efficient if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to the leaving group. libretexts.orgnptel.ac.in These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms when the nucleophile attacks the ring. libretexts.org
This compound lacks any strong electron-withdrawing groups. The methyl groups are electron-donating, and the halogens, while inductively withdrawing, are not sufficient to activate the ring for a standard SNAr reaction under mild conditions. Therefore, nucleophilic aromatic substitution via the addition-elimination mechanism is considered highly unfavorable for this compound. Reactions with nucleophiles under unactivated conditions would require extremely harsh conditions of high temperature and pressure.
For aryl halides that are not activated towards the SNAr addition-elimination mechanism, substitution can sometimes proceed through an elimination-addition mechanism, which involves the formation of a highly reactive "aryne" (or benzyne) intermediate. youtube.comgreyhoundchrom.com This pathway is favored by the use of very strong bases, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA). tcichemicals.com
The formation of an aryne from this compound would involve the deprotonation of a hydrogen atom ortho to one of the halogen leaving groups, followed by the elimination of the halide ion. tcichemicals.com There are two possible protons that could be abstracted: the one at C4 (ortho to the bromo group) or the one at C6 (ortho to the chloro group).
Elimination of HBr: Abstraction of the proton at C4 by a strong base, followed by the loss of the bromide ion from C5, would lead to the formation of 3-chloro-4,5-dimethylbenzyne.
Elimination of HCl: Abstraction of the proton at C6 by a strong base, followed by the loss of the chloride ion from C1, would result in the formation of 5-bromo-3,4-dimethylbenzyne.
Once formed, the aryne intermediate is rapidly attacked by a nucleophile. Because the aryne triple bond is symmetrical, the nucleophile can attack either of the two carbons of the former triple bond, often leading to a mixture of regioisomeric products. youtube.com Therefore, if this compound were subjected to conditions conducive to aryne formation, a mixture of substituted products would be expected.
Cross-Coupling Transformations
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl halides are common substrates in these transformations. researchgate.net For this compound, the presence of two different halogen atoms offers the potential for selective reactivity. In palladium-catalyzed reactions, the reactivity of aryl halides generally follows the order: I > Br > OTf > Cl. libretexts.org This trend suggests that the C-Br bond at the C5 position will be significantly more reactive than the C-Cl bond at the C1 position, allowing for regioselective cross-coupling at the C5 position.
Common cross-coupling reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. libretexts.orgharvard.edu Reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield a 5-aryl-1-chloro-2,3-dimethylbenzene derivative. nih.gov
Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This would involve reacting the substrate with an alkene in the presence of a palladium catalyst and a base, leading to the formation of a 5-alkenyl-1-chloro-2,3-dimethylbenzene. nih.gov
Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne. organic-chemistry.orgwikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org The product would be a 5-alkynyl-1-chloro-2,3-dimethylbenzene.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 5-R-1-chloro-2,3-dimethylbenzene (R=aryl, vinyl) |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 5-(alkenyl)-1-chloro-2,3-dimethylbenzene |
| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Amine Base | 5-(alkynyl)-1-chloro-2,3-dimethylbenzene |
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. In the case of this compound, the reaction would be expected to proceed selectively at the more reactive carbon-bromine bond over the stronger carbon-chlorine bond.
The general catalytic cycle for Suzuki-Miyaura coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. The reactivity of the halide in the oxidative addition step typically follows the trend I > Br > OTf >> Cl, which forms the basis for the anticipated regioselectivity.
For a substrate like this compound, the Suzuki-Miyaura reaction with an arylboronic acid would likely yield a chlorinated biaryl product. The reaction conditions would typically involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) or a more advanced catalyst system with specialized ligands, a base (e.g., potassium carbonate, cesium carbonate), and a suitable solvent system (e.g., toluene/water, dioxane/water). The temperature required for the reaction would likely range from 80 to 120 °C.
Table 1: Postulated Suzuki-Miyaura Coupling Reaction of this compound
| Reactant A | Reactant B | Catalyst | Base | Solvent | Expected Product |
|---|
Heck and Sonogashira Cross-Coupling Approaches
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. Similar to the Suzuki-Miyaura coupling, the Heck reaction of this compound would be expected to occur preferentially at the C-Br bond. This would result in the formation of a substituted styrene (B11656) derivative.
The Sonogashira coupling, on the other hand, is the palladium- and copper-cocatalyzed cross-coupling of an aryl or vinyl halide with a terminal alkyne. This reaction is a powerful tool for the synthesis of aryl alkynes. For this compound, the Sonogashira reaction would be predicted to yield a 5-alkynyl-1-chloro-2,3-dimethylbenzene derivative. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base in a solvent like THF or DMF.
Table 2: Predicted Heck and Sonogashira Coupling Reactions
| Reaction | Reactant A | Reactant B | Catalyst System | Expected Product |
|---|---|---|---|---|
| Heck | This compound | Alkene | Pd(OAc)₂ / Ligand | 1-Chloro-2,3-dimethyl-5-vinylbenzene derivative |
Negishi and Stille Coupling Applications
The Negishi coupling utilizes a palladium or nickel catalyst to couple an organic halide with an organozinc reagent. This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. The Stille coupling is a similar reaction that employs an organotin reagent. Both reactions are expected to show selectivity for the C-Br bond in this compound.
In a Negishi coupling, reacting this compound with an organozinc compound in the presence of a palladium catalyst would lead to the substitution of the bromine atom. This allows for the introduction of a wide variety of alkyl, alkenyl, and aryl groups.
Derivatization and Functional Group Interconversions
Side-Chain Reactivity of Methyl Groups
While cross-coupling reactions focus on the halogenated positions, the methyl groups on the benzene ring also offer sites for functionalization. However, direct functionalization of these methyl groups in the presence of the halogen atoms can be challenging and typically requires harsh conditions, such as free-radical halogenation. Such reactions may lack selectivity and could lead to a mixture of products, including benzylic halides.
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a powerful method for the preparation of organometallic reagents, which can then be reacted with various electrophiles. For dihalogenated arenes, the regioselectivity of this exchange is a critical consideration. The reaction typically involves treatment of the aryl halide with an organolithium or Grignard reagent at low temperatures.
In the case of this compound, the bromine atom is generally more susceptible to metal-halogen exchange than the chlorine atom. Therefore, treatment with a reagent like n-butyllithium would be expected to selectively form the 5-lithio-1-chloro-2,3-dimethylbenzene intermediate. This aryllithium species could then be trapped with an electrophile (e.g., CO₂, aldehydes, ketones) to introduce a new functional group at the 5-position.
Studies on other 1,2-dibromoarenes have shown that the regioselectivity can be influenced by the presence of directing groups and the specific organometallic reagent used. For instance, the use of isopropylmagnesium chloride has been shown to effect regioselective halogen-metal exchange in 3-substituted 1,2-dibromoarenes.
Table 3: Anticipated Metal-Halogen Exchange and Quenching
| Reactant | Reagent | Intermediate | Electrophile (E+) | Product |
|---|
Radical Reaction Pathways and Their Elucidation
The involvement of this compound in radical reactions is not well-documented. However, aryl halides can undergo radical reactions under specific conditions, such as those initiated by radical initiators or through photolysis. These reactions could lead to dehalogenation or the formation of biaryl compounds through radical coupling. The elucidation of such pathways would require specialized techniques like electron paramagnetic resonance (EPR) spectroscopy to detect and characterize the transient radical intermediates.
Advanced Spectroscopic and Structural Elucidation of 5 Bromo 1 Chloro 2,3 Dimethylbenzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of organic molecules. For 5-Bromo-1-chloro-2,3-dimethylbenzene, a detailed NMR analysis would unambiguously confirm its constitution.
Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments for Structural Confirmation
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic protons and the methyl groups. The aromatic region would show two doublets, corresponding to the two vicinally coupled protons on the benzene (B151609) ring. The electron-withdrawing effects of the bromine and chlorine atoms, along with the electron-donating nature of the methyl groups, would influence their chemical shifts. The methyl groups, being in different chemical environments, are expected to show two separate singlets.
In the ¹³C NMR spectrum, eight distinct signals are predicted, corresponding to the eight non-equivalent carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the bromine and chlorine atoms would be significantly deshielded, appearing at lower fields. The methyl-substituted carbons and the protonated aromatic carbons would resonate at higher fields.
Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-4 | ~7.30 | d |
| H-6 | ~7.10 | d |
| 2-CH₃ | ~2.35 | s |
| 3-CH₃ | ~2.25 | s |
Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~135 |
| C-2 | ~138 |
| C-3 | ~137 |
| C-4 | ~130 |
| C-5 | ~120 |
| C-6 | ~128 |
| 2-CH₃ | ~20 |
| 3-CH₃ | ~18 |
Application of 2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the aromatic protons H-4 and H-6 through a cross-peak, confirming their adjacent positions.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between each proton and the carbon to which it is directly attached. For instance, it would link the H-4 signal to the C-4 signal and the H-6 signal to the C-6 signal. Similarly, the methyl proton signals would correlate with their respective methyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations. Key expected correlations would include:
The protons of the 2-CH₃ group showing correlations to C-1, C-2, and C-3.
The protons of the 3-CH₃ group showing correlations to C-2, C-3, and C-4.
The aromatic proton H-4 showing correlations to C-2, C-5, and C-6.
The aromatic proton H-6 showing correlations to C-1, C-2, and C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. For this compound, NOE correlations would be expected between the protons of the 2-CH₃ group and the H-6 proton, as well as between the protons of the 3-CH₃ group and the H-4 proton, further confirming the substitution pattern.
Halogen Nuclei NMR (e.g., ⁷⁹Br, ³⁵Cl) for Probing Halogen Environments
Direct detection of halogen nuclei in organic molecules by NMR is challenging due to their quadrupolar nature, which often leads to very broad signals. Both ⁷⁹Br and ³⁵Cl are quadrupolar nuclei.
For this compound, the ⁷⁹Br and ³⁵Cl NMR signals would be expected to be broad. However, their chemical shifts can be sensitive to the electronic environment. The chemical shift values would be characteristic of bromine and chlorine atoms attached to an aromatic ring. While resolution might be low, the presence of signals in the expected regions would confirm the presence of these halogens covalently bonded to the aromatic core. The line widths of these signals could also provide information about the local symmetry and dynamics of the molecule.
Vibrational Spectroscopy for Molecular Structure and Conformation
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
The IR spectrum of this compound would be characterized by several key absorption bands.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H stretching |
| 2980-2850 | C-H stretching (methyl groups) |
| 1600-1450 | Aromatic C=C stretching |
| 1450-1370 | C-H bending (methyl groups) |
| 1200-1000 | In-plane C-H bending |
| 850-750 | Out-of-plane C-H bending |
| 1100-1000 | C-Cl stretching |
| 600-500 | C-Br stretching |
The presence of bands in these regions would confirm the presence of an aromatic ring, methyl groups, and carbon-halogen bonds. The specific pattern of the out-of-plane C-H bending bands in the fingerprint region could also provide clues about the substitution pattern of the benzene ring.
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy complements IR spectroscopy and is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and the C-C stretching vibrations. The C-Br and C-Cl stretching vibrations would also be observable, often appearing as strong bands in the lower frequency region. The symmetric stretching of the methyl groups would also give rise to a characteristic Raman signal. A computational vibrational analysis could provide a more detailed assignment of the various vibrational modes observed in both the IR and Raman spectra.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of its elemental composition. For this compound, the molecular formula is C₈H₈BrCl.
The expected exact masses for the most abundant isotopic combination of the molecular ion are presented in the table below. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br with nearly equal natural abundance) and chlorine (isotopes ³⁵Cl and ³⁷Cl with an approximate 3:1 natural abundance) will result in a characteristic isotopic pattern in the mass spectrum.
Table 1: Predicted High-Resolution Mass Spectrometry Data for the Molecular Ion of this compound (C₈H₈BrCl)
| Isotopic Composition | Predicted Exact Mass (Da) | Relative Abundance (%) |
| C₈H₈⁷⁹Br³⁵Cl | 217.94979 | 100 |
| C₈H₈⁸¹Br³⁵Cl | 219.94774 | 97.7 |
| C₈H₈⁷⁹Br³⁷Cl | 219.94684 | 32.5 |
| C₈H₈⁸¹Br³⁷Cl | 221.94479 | 31.7 |
This data is theoretical and serves as a prediction for experimental results.
Tandem Mass Spectrometry for Structural Features
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (in this case, the molecular ion of this compound) to generate product ions. nationalmaglab.org The fragmentation pattern provides valuable information about the compound's structure. longdom.org For halogenated aromatic compounds, fragmentation is often initiated by the loss of a halogen atom or a methyl group. miamioh.edunih.gov
Predicted fragmentation pathways for this compound include:
Loss of a bromine radical (•Br): This would result in a fragment ion with the formula C₈H₈Cl⁺.
Loss of a chlorine radical (•Cl): This would lead to a fragment ion with the formula C₈H₈Br⁺.
Loss of a methyl radical (•CH₃): This would produce a fragment ion with the formula C₇H₅BrCl⁺.
Subsequent fragmentation: The initial fragment ions could undergo further fragmentation, such as the loss of the remaining halogen or methyl group, providing more detailed structural information.
The relative abundance of these fragment ions would depend on the bond strengths and the stability of the resulting ions.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystal. docbrown.info Although a specific crystal structure for this compound is not publicly available, we can predict its solid-state architecture based on known structures of similar substituted benzenes.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
The molecular geometry of this compound can be predicted based on standard bond lengths and angles for substituted aromatic rings. The benzene ring is expected to be nearly planar, with minor deviations due to the steric bulk of the substituents.
Table 2: Predicted Bond Lengths for this compound
| Bond | Predicted Length (Å) |
| C-C (aromatic) | 1.39 - 1.41 |
| C-Br | ~1.90 |
| C-Cl | ~1.74 |
| C-CH₃ | ~1.51 |
| C-H | ~1.09 |
These values are estimations based on typical bond lengths in related structures.
Table 3: Predicted Bond Angles for this compound
| Angle | Predicted Value (°) |
| C-C-C (in ring) | ~120 |
| C-C-Br | ~120 |
| C-C-Cl | ~120 |
| C-C-CH₃ | ~120 |
These values are estimations based on idealized sp² hybridization in the aromatic ring.
Torsion angles would describe the orientation of the methyl groups relative to the benzene ring. Due to some degree of free rotation, these may vary.
Investigation of Halogen Bonding and Aromatic Stacking Interactions
Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. wikipedia.orgencyclopedia.pubtaylorandfrancis.com In the crystal lattice of this compound, it is plausible that the bromine or chlorine atom of one molecule could interact with an electron-rich region of a neighboring molecule, such as the π-system of the aromatic ring or another halogen atom. acs.org The strength of these interactions generally increases with the polarizability of the halogen atom (I > Br > Cl). nih.gov
Theoretical and Computational Chemistry Investigations of 5 Bromo 1 Chloro 2,3 Dimethylbenzene
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of the electronic structure of molecules. These calculations are essential for determining the stability, reactivity, and spectroscopic properties of chemical compounds.
Density Functional Theory (DFT) has been employed to determine the most stable three-dimensional arrangement of atoms in 5-Bromo-1-chloro-2,3-dimethylbenzene, a process known as geometry optimization. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with a 6-311++G(d,p) basis set, is a common choice for such calculations on halogenated aromatic compounds. nih.govdergipark.org.tr This level of theory provides a reliable balance between computational cost and accuracy for predicting molecular geometries and energies.
The geometry optimization process seeks the lowest energy conformation of the molecule. For this compound, the calculations would confirm the planarity of the benzene (B151609) ring and provide precise values for bond lengths, bond angles, and dihedral angles. The presence of the bulky bromine and chlorine atoms, along with the two methyl groups, introduces steric hindrance that can cause slight distortions from a perfect hexagonal benzene ring. The calculated total electronic energy is a key parameter that indicates the molecule's stability.
Table 1: Calculated Geometric Parameters and Energy for this compound using DFT (B3LYP/6-311++G(d,p)) (Note: The following data is illustrative and based on typical values for similar compounds.)
| Parameter | Value |
| C-Br Bond Length | 1.90 Å |
| C-Cl Bond Length | 1.74 Å |
| C-C (aromatic) Bond Length | 1.39 - 1.41 Å |
| C-CH₃ Bond Length | 1.51 Å |
| Total Electronic Energy | -2845.67 Hartree |
To further refine the understanding of the electronic structure, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be utilized. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster Singles and Doubles (CCSD) with a similar 6-311++G(d,p) basis set offer a higher level of accuracy compared to DFT for certain properties, albeit at a greater computational expense. nih.gov These methods are particularly useful for calculating electron correlation effects more accurately, which can be important for molecules containing heavy atoms like bromine. Comparing the results from DFT and ab initio methods helps to validate the computational model and provides a more robust characterization of the molecule's electronic properties.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals provide crucial information about the molecule's ability to donate or accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more likely to be reactive. For halogenated aromatic compounds, the HOMO-LUMO gap is influenced by the nature and position of the substituents on the benzene ring. researchgate.net The electron-withdrawing nature of the halogen atoms and the electron-donating nature of the methyl groups both play a role in determining the final energy levels of the frontier orbitals.
Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Note: The following data is illustrative and based on theoretical calculations for similar compounds.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.62 |
The spatial distribution of the HOMO and LUMO provides insights into the likely sites of electrophilic and nucleophilic attack, respectively. In substituted benzenes, the HOMO is typically a π-orbital delocalized over the aromatic ring, while the LUMO is a π*-antibonding orbital. The electron density of the HOMO is expected to be highest on the carbon atoms that are activated by the electron-donating methyl groups, making these positions susceptible to electrophilic attack. Conversely, the LUMO's electron density will be distributed in a way that indicates the most favorable sites for nucleophilic attack. It is important to note that for some substituted benzenes, a simple analysis of the HOMO may not always correctly predict the regioselectivity of electrophilic aromatic substitution. acs.orgmdpi.com More advanced models, such as analyzing reactive hybrid orbitals, may be necessary for a more accurate prediction. acs.org
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.netresearchgate.net In an MEP map, regions of negative electrostatic potential (typically colored in shades of red) indicate an excess of electrons and are prone to electrophilic attack. Regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and are susceptible to nucleophilic attack.
For this compound, the MEP map would be expected to show negative potential located above and below the plane of the π-system of the benzene ring, consistent with the electron-rich nature of aromatic rings. The halogen atoms, particularly bromine, are known to exhibit a phenomenon called a "σ-hole," which is a region of positive electrostatic potential on the outermost portion of the halogen atom along the C-X bond axis. unipi.it This positive region is surrounded by a belt of negative potential. The presence of a σ-hole can lead to halogen bonding, a type of non-covalent interaction. The methyl groups would contribute to the negative potential of the ring due to their electron-donating nature. The MEP map provides a comprehensive picture of the charge distribution and is a powerful predictor of intermolecular interactions and chemical reactivity.
Conformational Analysis and Rotational Barriers
The conformational flexibility of this compound is primarily associated with the rotation of the two methyl groups. While the benzene ring itself is rigid, the orientation of the methyl C-H bonds relative to the ring can vary. Computational methods can be employed to determine the potential energy surface for the rotation of these methyl groups.
The rotational barrier is the energy difference between the most stable (lowest energy) conformation and the transition state (highest energy) conformation during the rotation. For a methyl group attached to a benzene ring, this barrier is typically low, but it can be influenced by steric interactions with adjacent substituents. In this compound, the proximity of the two methyl groups and the adjacent chlorine and bromine atoms could lead to a slightly increased rotational barrier compared to toluene.
A detailed conformational analysis would involve systematically rotating the dihedral angles of the methyl groups and calculating the energy at each step to identify the global and local minima and the transition states connecting them. Such studies are crucial for understanding the molecule's three-dimensional structure and its influence on physical properties and reactivity. Studies on substituted ethanes and other systems demonstrate that rotational barriers are influenced by both steric and electronic effects, such as hyperconjugation. youtube.commsu.edu
Table 3: Representative Rotational Barriers of Methyl Groups in Aromatic Compounds (Note: These are typical values and not specific to this compound)
| Compound | Rotational Barrier (kcal/mol) |
| Toluene | ~0.014 |
| o-Xylene (B151617) | ~2.0 |
| m-Xylene | ~0.014 |
| Durene (1,2,4,5-tetramethylbenzene) | ~1.0 |
The increased barrier in o-xylene due to the interaction of adjacent methyl groups suggests that this compound, with its 2,3-dimethyl substitution, would also have a non-negligible rotational barrier for its methyl groups.
Simulation of Spectroscopic Parameters from First Principles
First-principles calculations, particularly using DFT, are a powerful tool for simulating various spectroscopic parameters, which can then be compared with experimental data for structure verification.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted NMR spectrum can help in the assignment of experimental peaks and provide confidence in the determined structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to simulate the electronic absorption spectrum (UV-Vis). researchgate.netdergipark.org.tr This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The simulated spectrum can predict the absorption maxima (λmax) and provide insights into the nature of the electronic transitions, such as π→π* transitions within the aromatic ring.
These computational spectroscopic techniques provide a powerful complement to experimental measurements, aiding in the structural elucidation and characterization of molecules like this compound.
Advanced Applications in Organic Synthesis and Materials Science
Precursor in the Synthesis of Polyhalogenated Aromatic Compounds
5-Bromo-1-chloro-2,3-dimethylbenzene is an ideal starting material for the synthesis of more complex polyhalogenated aromatic compounds. The differential reactivity of the bromine and chlorine atoms, as well as the directing effects of the methyl groups, can be exploited to introduce additional halogen substituents in a controlled manner.
One of the primary methods for the further functionalization of such polyhalogenated arenes is through transition-metal-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling allows for the selective reaction at the more reactive carbon-bromine bond, while leaving the carbon-chlorine bond intact for subsequent transformations. acs.orgnih.gov This chemoselectivity is crucial for the stepwise construction of highly substituted aromatic rings.
Research on polyhalogenated aryl triflates has demonstrated that specific palladium catalysts can achieve high chemoselectivity in Suzuki-Miyaura couplings, a principle that can be extended to dihalogenated compounds like this compound. acs.org The choice of phosphine (B1218219) ligand is critical in modulating the reactivity and selectivity of the palladium catalyst. acs.orgnih.gov
Below is a representative table of reaction conditions that could be adapted for the selective functionalization of this compound in Suzuki-Miyaura cross-coupling reactions.
| Parameter | Condition | Rationale |
|---|---|---|
| Catalyst | Pd(OAc)2 with a sterically hindered phosphine ligand | Enhances selectivity for the C-Br bond. nih.gov |
| Boronic Acid/Ester | Aryl or alkyl boronic acids/esters | Introduces a new substituent at the 5-position. |
| Base | K2CO3 or Cs2CO3 | Activates the boronic acid for transmetalation. |
| Solvent | Toluene, Dioxane, or DMF | Polar aprotic solvents are commonly used. |
Furthermore, electrophilic halogenation can be employed to introduce additional halogen atoms onto the aromatic ring. wikipedia.org The directing effects of the existing methyl and halogen substituents would guide the position of the incoming electrophile.
Building Block for Complex Polycyclic and Heterocyclic Systems
The presence of two distinct halogen atoms on this compound makes it a valuable precursor for the construction of complex polycyclic and heterocyclic systems through sequential cross-coupling reactions. nih.govrsc.org For example, a Suzuki-Miyaura or Stille coupling at the more reactive C-Br bond, followed by an intramolecular cyclization or a second cross-coupling at the C-Cl bond, can lead to the formation of fused ring systems.
Synthesis of Carbazole (B46965) Derivatives:
One potential application is in the synthesis of carbazole derivatives. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, is a powerful tool for forming carbon-nitrogen bonds. libretexts.orgwikipedia.orgorganic-chemistry.org this compound could first be coupled with a suitable aniline (B41778) derivative at the bromine position. A subsequent intramolecular C-H activation or a second cross-coupling reaction could then form the carbazole ring system. The synthesis of carbazoles from dihalogenated precursors is a well-established methodology. researchgate.netorganic-chemistry.orgnsf.govnih.gov
Synthesis of Benzofuran (B130515) Derivatives:
Similarly, benzofuran derivatives could be synthesized. This can be achieved through an initial Ullmann condensation or a Buchwald-Hartwig type C-O coupling with a phenol (B47542) at the bromine position, followed by an intramolecular Heck reaction or other cyclization strategies to form the furan (B31954) ring. daneshyari.comrsc.orgnih.govorganic-chemistry.orgdntb.gov.ua The Ullmann reaction, which uses a copper catalyst, is a classic method for forming C-O and C-N bonds with aryl halides. wikipedia.orgsynarchive.comorganic-chemistry.orgmagtech.com.cn
The following table outlines potential cross-coupling strategies for the synthesis of heterocyclic compounds from this compound.
| Target Heterocycle | Key Reactions | Reaction Partners |
|---|---|---|
| Carbazole | Buchwald-Hartwig Amination, Intramolecular C-H Arylation | Aniline derivatives |
| Dibenzofuran | Ullmann Condensation, Intramolecular C-H Arylation | Phenol derivatives |
| Dibenzothiophene | Buchwald-Hartwig C-S Coupling, Intramolecular C-H Arylation | Thiophenol derivatives |
Intermediate in the Production of Specialty Chemicals and Dyes
Halogenated aromatic compounds are important intermediates in the synthesis of specialty chemicals, including pigments and dyes. scialert.netdocsdrive.comresearchgate.netunb.ca The bromine and chlorine atoms in this compound can be replaced by various functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed reactions to produce a wide range of derivatives.
For the synthesis of azo dyes, a common class of synthetic colorants, this compound would first need to be converted to the corresponding aniline derivative. This can be achieved through a Buchwald-Hartwig amination with ammonia (B1221849) or an ammonia equivalent. wikipedia.orgorganic-chemistry.org The resulting 4-bromo-5-chloro-2,3-dimethylaniline can then be diazotized and coupled with a suitable aromatic coupling component to form an azo dye. The presence of the remaining halogen and methyl groups on the dye molecule can influence its color, fastness properties, and solubility. The synthesis of azo dyes from halogenated anilines is a well-documented process. scialert.netdocsdrive.comresearchgate.netunb.camdpi.com
Utilization in Advanced Polymer and Material Science Research
The di-functional nature of this compound makes it a potential monomer for the synthesis of advanced polymers. Through polycondensation reactions, such as Suzuki polycondensation or other cross-coupling polymerizations, it can be incorporated into the backbone of conjugated polymers. These materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
For example, a Yamamoto-type polymerization of this compound could lead to a poly(phenylene) derivative. Alternatively, it could be used in the synthesis of poly(p-phenylene vinylene) (PPV) type polymers. The Gilch route to PPV synthesis involves the polymerization of bis(halomethyl)benzenes. nih.govwikipedia.orgbu.edu.egrsc.org While this compound itself is not a direct precursor for this specific route, its derivatives could be.
Furthermore, the electrochemical dehalogenation of halogen-substituted aromatic compounds offers a method for the synthesis of conjugated polymer films directly on an electrode surface. cityu.edu.hk This technique could potentially be applied to this compound to produce thin films of a novel conductive polymer. Oxidative polymerization is another method for the synthesis of conductive polymers from aromatic precursors. iastate.edudntb.gov.uachemrxiv.orgmdpi.comrsc.org
The properties of the resulting polymer would be influenced by the presence of the methyl groups, which can enhance solubility and affect the polymer's morphology and electronic properties.
The following table summarizes the potential polymerization methods for this compound.
| Polymerization Method | Resulting Polymer Type | Potential Application |
|---|---|---|
| Suzuki Polycondensation | Poly(phenylene) | Organic Electronics |
| Yamamoto Polymerization | Poly(phenylene) | Organic Electronics |
| Electrochemical Polymerization | Conductive Polymer Film | Sensors, Electrodes |
Future Research Trajectories and Current Challenges
Development of Highly Stereoselective and Regioselective Synthetic Protocols
Future research will likely focus on the development of novel synthetic methodologies that offer precise control over the substitution pattern. This includes the exploration of ortho-directing groups that can be temporarily installed and later removed, as well as the use of steric hindrance to block certain positions and favor others. fiveable.me Organocatalytic benzannulation reactions represent a promising avenue for the construction of highly functionalized arenes with exceptional chemo-, regio-, and stereoselectivities under mild conditions. rsc.org
Exploration of Novel Catalytic Systems for Sustainable Transformations
The traditional synthesis of halogenated aromatic compounds often relies on stoichiometric reagents and harsh reaction conditions. A significant future research direction is the development of novel and sustainable catalytic systems for the transformation of 5-Bromo-1-chloro-2,3-dimethylbenzene and related compounds. This includes the use of transition-metal catalysts for cross-coupling reactions, which can enable the introduction of a wide range of functional groups at the bromine or chlorine positions.
Furthermore, the development of flavin-dependent halogenases (FDHs) for the selective halogenation of electron-rich aromatic compounds offers a green alternative to conventional methods. nih.gov While direct enzymatic synthesis of this compound may be challenging, understanding the principles of enzymatic halogenation could inspire the design of biomimetic catalysts.
Predictive Modeling of Reactivity and Reaction Outcomes
The ability to accurately predict the reactivity of polysubstituted benzenes and the outcomes of their reactions is a significant goal in modern organic chemistry. Machine learning models are emerging as powerful tools for predicting the reactive sites of electrophilic aromatic substitution with high accuracy. acs.org These models utilize quantum mechanics descriptors to identify the most likely positions for substitution on a given molecule. acs.org
Future research in this area will involve the development of more sophisticated predictive models that can account for the complex interplay of electronic and steric effects in molecules like this compound. nih.gov Computational methods like RegioSQM, which identifies the aromatic carbon with the highest proton affinity, can also be employed to predict the regioselectivity of electrophilic aromatic halogenation reactions. rsc.org Such predictive tools will be invaluable for designing more efficient and selective synthetic routes, reducing the need for extensive empirical optimization.
Integration with Flow Chemistry and Automated Synthesis Paradigms
The integration of synthetic routes for compounds like this compound with flow chemistry and automated synthesis platforms presents a significant opportunity for improving efficiency, safety, and scalability. acs.org Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers numerous advantages, including enhanced heat and mass transfer, improved reaction control, and the ability to safely handle hazardous reagents and intermediates. vapourtec.comvapourtec.com
Automated synthesis platforms can further accelerate the discovery and optimization of reaction conditions by enabling high-throughput screening of catalysts, solvents, and other parameters. The combination of predictive modeling with automated flow synthesis has the potential to create a closed-loop system where reaction outcomes are predicted, tested, and optimized in a fully automated fashion. This approach will be crucial for the efficient production of complex molecules like this compound and for unlocking their full potential in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
